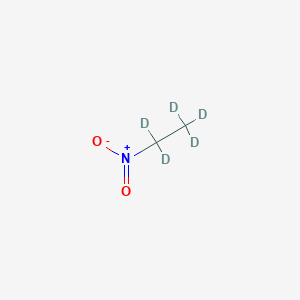

Nitroethane-D5

Description

Nitroethane-D5 (CD₃CD₂NO₂) is a deuterated analog of nitroethane, where all five hydrogen atoms in the ethyl group are replaced by deuterium. This isotopic substitution enhances its utility as an internal standard in analytical chemistry, particularly in mass spectrometry and environmental analysis, where isotopic labeling minimizes interference with non-deuterated analytes . Key properties include:

- Molecular Weight: 80.09 g/mol

- CAS Registry Number: 57817-88-6

- Purity: ≥98%

- Price: JPY 105,600 per 500 mg (as of March 2022) .

This compound is synthesized via deuteration of nitroethane, though specific protocols are proprietary. Its stability and compatibility with organic solvents make it suitable for trace-level quantification in complex matrices.

Properties

Molecular Formula |

C2H5NO2 |

|---|---|

Molecular Weight |

80.1 g/mol |

IUPAC Name |

1,1,1,2,2-pentadeuterio-2-nitroethane |

InChI |

InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i1D3,2D2 |

InChI Key |

MCSAJNNLRCFZED-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[N+](=O)[O-] |

Canonical SMILES |

CC[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Deuterated nitro compounds and aromatic standards are critical in environmental and analytical applications. Below is a comparative analysis of Nitroethane-D5 and related compounds:

Table 1: Key Properties of this compound and Similar Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Purity/Concentration | Application | Price (JPY) |

|---|---|---|---|---|---|---|

| This compound | CD₃CD₂NO₂ | 80.09 | 57817-88-6 | 98% | Internal standard (inferred) | 105,600/500 mg |

| Nitrobenzene-D5 | C₆D₅NO₂ | 128.14 | 4165-60-0 | 100 mg/L in acetone | Environmental analysis standard | Not specified |

| Aniline-D5 | C₆H₂D₅N | 98.15 (purity) | 4165-61-1 | 2000 mg/L in MTBE* | Environmental analysis standard | Not specified |

| 3-Nitrofluoranthene-D9 | C₁₆D₉NO₂ | 256.30 | 49131-30 | 98% | Environmental analysis standard | 74,800/10 mg |

| Nitrofen | C₁₂H₇Cl₂NO₃ | 284.09 | 1836-75-5 | Standard | Herbicide residue analysis | 12,000/100 mg |

*MTBE = Methyl tert-butyl ether

Key Differences and Research Findings

Deuteration Sites and Analytical Utility: this compound’s deuteration on the ethyl group contrasts with aromatic deuteration in Nitrobenzene-D5 (C₆D₅NO₂) and Aniline-D5 (C₆H₂D₅N). This structural difference tailors their use to aliphatic vs. aromatic analyte quantification . 3-Nitrofluoranthene-D9, with nine deuteriums, is optimized for polycyclic aromatic hydrocarbon (PAH) analysis, demonstrating higher molecular weight and cost per mg (JPY 7,480/mg) compared to this compound (JPY 211/mg) .

Applications :

- Nitrobenzene-D5 and Aniline-D5 are used as solvent-based standards for volatile organic compound (VOC) analysis, whereas this compound is likely employed in aliphatic nitro compound quantification .

- Nitrofen (a chlorinated nitro herbicide) serves a distinct role in pesticide residue analysis, highlighting the diversity of nitro compound applications .

Stability and Handling: this compound’s aliphatic structure may confer greater chemical stability under acidic conditions compared to aromatic analogs like Nitrobenzene-D5, though explicit stability data is lacking in the evidence .

Economic and Practical Considerations

- Cost Efficiency: this compound is more economical per mg than 3-Nitrofluoranthene-D9, reflecting differences in synthesis complexity and deuterium content .

- Concentration Formats : Nitrobenzene-D5 and Aniline-D5 are provided as pre-diluted solutions, reducing preparation time for environmental labs, while this compound is sold as a neat solid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.